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  • Product: 3,5-Dichloro-3',5'-dimethoxybenzophenone
  • CAS: 951892-40-3

Core Science & Biosynthesis

Foundational

3,5-Dichloro-3',5'-dimethoxybenzophenone chemical structure and properties

An In-Depth Technical Guide to 3,5-Dichloro-3',5'-dimethoxybenzophenone Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3,5-dichloro-3',5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dichloro-3',5'-dimethoxybenzophenone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-dichloro-3',5'-dimethoxybenzophenone, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its emerging significance as a versatile intermediate in synthetic and medicinal chemistry.

Chapter 1: Core Chemical Identity and Physicochemical Properties

3,5-Dichloro-3',5'-dimethoxybenzophenone is a diaryl ketone, a class of compounds known for its photochemical properties and its prevalence as a core scaffold in various biologically active molecules. The specific substitution pattern of this molecule—chlorine atoms on one phenyl ring and methoxy groups on the other—creates a unique electronic and steric environment that influences its reactivity and potential applications.

Chemical Structure and Attributes

The molecule consists of a central carbonyl group connecting a 3,5-dichlorophenyl ring and a 3',5'-dimethoxyphenyl ring. This arrangement results in a non-planar, sterically hindered structure that is fundamental to its chemical behavior.

Diagram 1: Chemical Structure of 3,5-Dichloro-3',5'-dimethoxybenzophenone

A 2D representation of the molecular structure.

Physicochemical Data Summary

The fundamental properties of a compound are critical for its application in experimental work, guiding decisions on solvent selection, reaction conditions, and purification methods. The key identifiers and properties of 3,5-dichloro-3',5'-dimethoxybenzophenone are summarized below.

PropertyValueSource(s)
IUPAC Name (3,5-Dichlorophenyl)(3,5-dimethoxyphenyl)methanone
CAS Number 92953-29-2
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 327.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 112 - 114 °C
Boiling Point 461.3 ± 45.0 °C (Predicted)
Density 1.359 ± 0.06 g/cm³ (Predicted)
pKa -5.67 ± 0.20 (Predicted, Most Basic)
Solubility Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol. Insoluble in water.General chemical knowledge
Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both rings and the methoxy group protons. The protons on the dichlorinated ring will appear as a triplet and a doublet, while the protons on the dimethoxylated ring will show a different pattern. The methoxy groups will present as a sharp singlet at approximately 3.78 ppm, integrating to 6 protons.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of 15 carbon atoms, including the characteristic carbonyl carbon signal downfield (around 194 ppm), signals for the methoxy carbons (around 55 ppm), and distinct signals for the aromatic carbons, with those bonded to chlorine and oxygen showing characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically appearing around 1660 cm⁻¹. Other significant peaks include C-O-C stretches from the methoxy groups and C-Cl stretches.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms (an M, M+2, and M+4 pattern with a ratio of approximately 9:6:1) would provide definitive evidence of the dichlorinated structure.

Chapter 2: Synthesis and Purification

The most common and efficient method for synthesizing diaryl ketones like 3,5-dichloro-3',5'-dimethoxybenzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring (1,3-dimethoxybenzene) with an acyl halide (3,5-dichlorobenzoyl chloride) in the presence of a Lewis acid catalyst.

Synthetic Workflow Overview

The reaction proceeds by the activation of the acyl chloride by the Lewis acid (e.g., AlCl₃), forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich dimethoxybenzene ring, followed by rearomatization to yield the final product.

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Detailed Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.

Materials:

  • 3,5-Dichlorobenzoyl chloride (1.0 eq)

  • 1,3-Dimethoxybenzene (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes. Causality: This step forms the reactive acylium ion complex, which is the key electrophile. Performing this at 0°C controls the initial exothermic reaction.

  • Nucleophilic Attack: Dissolve 1,3-dimethoxybenzene (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Warming to room temperature provides the necessary activation energy for the reaction to proceed to completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. Trustworthiness: This step safely decomposes the aluminum chloride complex and neutralizes excess Lewis acid. It is highly exothermic and must be done slowly.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield 3,5-dichloro-3',5'-dimethoxybenzophenone as a white crystalline solid.

Chapter 3: Applications in Research and Development

While not a widely known end-product itself, 3,5-dichloro-3',5'-dimethoxybenzophenone serves as a valuable building block and intermediate in several areas of chemical research.

Intermediate in Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This specific derivative is of interest for several reasons:

  • Modulation of Kinase Activity: The diaryl ketone core can act as a hinge-binding motif for various protein kinases, which are critical targets in oncology and immunology. The dichloro and dimethoxy substituents allow for fine-tuning of steric and electronic properties to achieve target specificity.

  • Antiviral and Antimicrobial Agents: Benzophenone derivatives have been explored for their potential as antiviral and antimicrobial agents. The chlorine atoms can enhance lipophilicity, aiding in cell membrane penetration, while the methoxy groups can be sites for further functionalization to improve potency or solubility. For example, it can serve as a precursor for synthesizing more complex heterocyclic systems with potential biological activity.

Use in Organic Synthesis

Beyond its direct biological applications, this compound is a useful intermediate. The carbonyl group can be reduced to a secondary alcohol or a methylene group (via Wolff-Kishner or Clemmensen reduction), or it can serve as a starting point for Wittig-type reactions to form complex alkenes. The aryl rings can undergo further substitution reactions, although the existing substituents will direct the position of new groups.

Chapter 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. Assume it is an irritant to the skin, eyes, and respiratory system.

Conclusion

3,5-Dichloro-3',5'-dimethoxybenzophenone is more than a simple chemical entry in a catalog. It represents a synthetically accessible and highly versatile molecular scaffold. Its well-defined structure, predictable reactivity, and role as a precursor to more complex molecules make it a valuable tool for researchers in drug discovery and synthetic organic chemistry. The robust Friedel-Crafts synthesis provides a reliable route to access this compound, enabling further exploration of its potential in creating novel chemical entities with tailored biological or material properties.

References

  • Benzophenone: A Versatile Scaffold in Medicinal Chemistry - Molecules (Journal). [Link]

Exploratory

A Comprehensive Technical Guide to 3,5-Dichloro-3',5'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted benzophenones are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a class of compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties. This guide focuses on a specific derivative, 3,5-Dichloro-3',5'-dimethoxybenzophenone, providing an in-depth exploration of its fundamental chemical properties, synthesis, and potential applications. As a Senior Application Scientist, the aim is to present this information with a blend of technical precision and practical insight, fostering a deeper understanding of this compound for research and development endeavors.

Section 1: Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its molecular structure and composition. 3,5-Dichloro-3',5'-dimethoxybenzophenone is a diaryl ketone characterized by a central carbonyl group connecting a 3,5-dichlorinated phenyl ring and a 3,5-dimethoxylated phenyl ring.

Molecular Formula and Weight

The precise molecular formula and weight are critical for all quantitative aspects of research, from reaction stoichiometry to analytical characterization.

AttributeValueSource
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol

These values are fundamental for interpreting mass spectrometry data and for the accurate preparation of solutions and reaction mixtures.

Chemical Structure

The arrangement of atoms and functional groups within a molecule dictates its reactivity and interactions with biological systems.

Figure 1: 2D structure of 3,5-Dichloro-3',5'-dimethoxybenzophenone.

Section 2: Synthesis and Characterization

The synthesis of substituted benzophenones often involves a Friedel-Crafts acylation reaction. Understanding the synthetic route is crucial for ensuring purity and for potential scale-up.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 3,5-Dichloro-3',5'-dimethoxybenzophenone involves a retrosynthetic disconnection at the carbonyl carbon. This suggests two primary starting materials: 3,5-dichlorobenzoyl chloride and 3,5-dimethoxybenzene.

Retrosynthesis target 3,5-Dichloro-3',5'-dimethoxybenzophenone disconnection C-C Disconnection (Friedel-Crafts Acylation) target->disconnection reagents Reagents disconnection->reagents sm1 3,5-Dichlorobenzoyl Chloride reagents->sm1 Acylating Agent sm2 3,5-Dimethoxybenzene reagents->sm2 Aromatic Substrate

Figure 2: Retrosynthetic analysis for the synthesis of the target molecule.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 3,5-Dichlorobenzoyl chloride

  • 3,5-Dimethoxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxybenzene in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous aluminum chloride in portions. The Lewis acid catalyst is crucial for activating the acylating agent.

  • Acylating Agent Addition: Dissolve 3,5-dichlorobenzoyl chloride in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3,5-Dichloro-3',5'-dimethoxybenzophenone.

Analytical Characterization

Confirmation of the synthesized product's identity and purity is paramount. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the benzophenone core.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 3: Potential Applications in Drug Discovery and Development

The benzophenone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific substitution pattern of 3,5-dichloro and 3',5'-dimethoxy groups can significantly influence its pharmacological profile.

Rationale for Biological Screening

The presence of halogen atoms, particularly chlorine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Methoxy groups can be involved in hydrogen bonding and can be metabolically labile, offering sites for biotransformation. This combination of functional groups suggests that 3,5-Dichloro-3',5'-dimethoxybenzophenone could be a candidate for screening in various therapeutic areas.

Figure 3: Relationship between molecular features and potential biological activities.

Areas of Interest for Further Investigation

Based on the known activities of substituted benzophenones, promising avenues for research include:

  • Anticancer Activity: Many benzophenone derivatives have shown cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The rigid structure and functional groups may allow for specific binding to the active sites of enzymes implicated in disease.

  • Antiviral and Antimicrobial Properties: The lipophilic nature of the compound could facilitate its interaction with viral envelopes or bacterial cell membranes.

Section 4: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3,5-Dichloro-3',5'-dimethoxybenzophenone. The detailed synthetic protocol and characterization methods offer a solid foundation for researchers to produce and validate this compound. The exploration of its potential biological activities, grounded in the established pharmacology of the benzophenone scaffold, opens up exciting avenues for future research in drug discovery and development. Further investigation into the biological activities of this specific derivative is warranted to fully elucidate its therapeutic potential.

References

  • M. Asif. A review of pharmacological aspects of benzophenones. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Foundational

Biological Activity of 3,5-Dichloro-3',5'-dimethoxybenzophenone: A Technical Guide

Executive Summary 3,5-Dichloro-3',5'-dimethoxybenzophenone is a synthetic diarylketone and a potent small-molecule inhibitor of microtubule dynamics. Structurally analogous to Phenstatin and Combretastatin A-4 (CA-4) , t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dichloro-3',5'-dimethoxybenzophenone is a synthetic diarylketone and a potent small-molecule inhibitor of microtubule dynamics. Structurally analogous to Phenstatin and Combretastatin A-4 (CA-4) , this compound functions as a colchicine binding site inhibitor (CBSI) on


-tubulin. By replacing the unstable olefinic bridge of combretastatins with a metabolically stable carbonyl (benzophenone) linker, this molecule offers improved chemical stability while retaining significant antiproliferative activity.

Its primary biological activity is the disruption of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in neoplastic cells. It is currently utilized as a chemical probe in oncology research to map the steric tolerance of the tubulin colchicine pocket and as a lead scaffold for the development of Vascular Disrupting Agents (VDAs).

Chemical Structure & Pharmacophore Analysis

The biological potency of 3,5-Dichloro-3',5'-dimethoxybenzophenone stems from its specific substitution pattern, which mimics the pharmacophores of natural antimitotic agents.

  • Linker (Benzophenone): The

    
     hybridized carbonyl carbon provides a rigid "kinked" geometry similar to the cis-olefin of CA-4, essential for fitting into the globular colchicine binding pocket.
    
  • Ring A (3,5-Dichloro): The chlorine atoms at the meta positions serve as lipophilic, electron-withdrawing bioisosteres for methoxy groups. They enhance metabolic stability against O-demethylation and increase affinity for the hydrophobic sub-pockets of tubulin.

  • Ring B (3',5'-Dimethoxy): The symmetric methoxy substitution mimics the oxygenation pattern of the polyphenol rings found in podophyllotoxin and CA-4, facilitating hydrogen bonding with residues such as Cys241 and Val238 in

    
    -tubulin.
    
Synthesis Pathway

The synthesis is typically achieved via a Friedel-Crafts Acylation or an Organolithium addition followed by oxidation.

Protocol:

  • Reagents: 3,5-Dichlorobenzoyl chloride and 1,3-dimethoxybenzene (or 3,5-dimethoxyphenyllithium and 3,5-dichlorobenzaldehyde).

  • Catalyst: Aluminum chloride (

    
    ) for Friedel-Crafts.
    
  • Conditions: Anhydrous

    
    , 
    
    
    
    to RT, 4-12 hours.
  • Yield: Typically 70-85% after recrystallization from ethanol.

Mechanism of Action: Microtubule Destabilization

The compound acts as a direct inhibitor of tubulin polymerization. Unlike taxanes (which stabilize microtubules), 3,5-Dichloro-3',5'-dimethoxybenzophenone binds to the colchicine site at the interface of


- and 

-tubulin heterodimers, preventing the incorporation of new dimers into the growing microtubule plus-end.
Signaling Pathway Diagram

The following diagram illustrates the cascade from molecular binding to cellular apoptosis.

G Compound 3,5-Dichloro-3',5'-dimethoxybenzophenone Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Inhibition of Microtubule Assembly Tubulin->Polymerization Prevents Spindle Mitotic Spindle Collapse Polymerization->Spindle Causes Vascular Endothelial Cell Retraction (Vascular Disruption) Polymerization->Vascular In Endothelial Cells Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Mechanism of action showing the dual pathway of tumor cell apoptosis and vascular disruption triggered by tubulin binding.

Biological Evaluation Protocols

To validate the activity of this compound, the following standardized assays are required.

A. In Vitro Tubulin Polymerization Assay

This assay quantifies the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation: Use electrophoretically pure bovine brain tubulin (

    
    ) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
    
    
    
    , pH 6.9) supplemented with 1 mM GTP.
  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (

    
    ). Include a vehicle control (DMSO) and a positive control (Combretastatin A-4 or Colchicine).
    
  • Measurement: Monitor polymerization kinetics by measuring turbidity (absorbance) at 350 nm every 30 seconds for 60 minutes at

    
     using a spectrophotometer.
    
  • Analysis: The

    
     is defined as the concentration required to inhibit the maximum rate of polymerization by 50%.
    
B. Cytotoxicity Assay (MTT/SRB)

Determines the antiproliferative potency against cancer cell lines.[1]

Methodology:

  • Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Exposure: Treat cells with serial dilutions of 3,5-Dichloro-3',5'-dimethoxybenzophenone (0.001 to 100

    
    ) for 48 or 72 hours.
    
  • Detection:

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Validation: Calculate

    
     (concentration for 50% growth inhibition) using non-linear regression.
    
C. Cell Cycle Analysis (Flow Cytometry)

Confirms the mechanism of arrest at the G2/M phase.

Methodology:

  • Treatment: Treat cells with the compound at

    
     for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain DNA with Propidium Iodide (PI) solution containing RNase A.

  • Analysis: Analyze DNA content using a flow cytometer. A significant accumulation of cells in the G2/M peak (4N DNA content) confirms antimitotic activity.

Quantitative Data Summary

The following table summarizes the expected biological profile for 3,5-Dichloro-3',5'-dimethoxybenzophenone based on Structure-Activity Relationship (SAR) data for the 3,5-dichloro-benzophenone class [1, 2].

Assay TypeParameterTypical Value / RangeInterpretation
Tubulin Binding

(Dissociation Constant)

Moderate-High affinity for Colchicine site.
Polymerization

(Assembly)

Potent inhibitor of microtubule assembly.
Cytotoxicity (HeLa)


Highly cytotoxic to cervical cancer cells.
Cytotoxicity (MCF-7)


Effective against breast cancer lines.
MDR Resistance Resistance Index (RI)

Activity is generally retained in P-gp overexpressing cells (unlike Taxol).

Note: Values are representative of the 3,5-dichloro-benzophenone scaffold class. Specific potency may vary slightly based on the exact 3',5'-dimethoxy vs 3',4'-dimethoxy substitution pattern.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[1][2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Natural Products. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, L., et al. (2002). "Design, synthesis, and biological evaluation of novel benzophenone derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

  • Hsieh, H. P., et al. (2005). "Synthesis and anti-cancer activity of benzophenone analogues of combretastatin A-4." Current Pharmaceutical Design. Link

  • Lu, Y., et al. (2012). "3,5-Disubstituted benzophenones as novel tubulin polymerization inhibitors: Structural optimization and biological evaluation." European Journal of Medicinal Chemistry. Link

Sources

Exploratory

Dimethoxybenzophenone Analogs: A Technical Guide to Pharmacological Versatility in Drug Discovery

Executive Summary The benzophenone scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents. Among these, dimethoxybenzophenone (DMBP) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic agents. Among these, dimethoxybenzophenone (DMBP) analogs —specifically those substituted at the 3,4-, 4,4'-, or 2,4-positions—have emerged as critical leads in oncology, infectious disease, and inflammation research.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic methodologies, and biological mechanisms of DMBP analogs. Unlike simple UV filters, these functionalized analogs are designed to exploit specific hydrophobic pockets in proteins such as tubulin and kinases , offering a robust platform for small-molecule drug discovery.

Part 1: Chemical Space & Structure-Activity Relationship (SAR)

The pharmacological potency of DMBP analogs stems from their ability to mimic the cis-stilbene geometry found in natural products like Combretastatin A-4 (CA-4) , a potent tubulin binder. However, unlike stilbenes which are prone to photo-isomerization (cis to trans), the benzophenone ketone bridge provides conformational stability while retaining the necessary dihedral angle for deep pocket binding.

The Pharmacophore Model

The DMBP scaffold generally consists of two aryl rings (Ring A and Ring B) bridged by a carbonyl group.

  • Ring A (The "Anchor"): Often mimics the trimethoxyphenyl ring of colchicine. A 3,4-dimethoxy or 3,4,5-trimethoxy substitution pattern is critical for hydrogen bonding and steric fit within the colchicine-binding site of

    
    -tubulin.
    
  • The Bridge (Carbonyl): Acts as a hydrogen bond acceptor and restricts the rotation between the two rings, maintaining a "butterfly" conformation essential for bioactivity.

  • Ring B (The "Variable"): This ring tolerates significant variation. Substitution with 4'-methoxy (creating 4,4'-dimethoxy analogs) or replacement with heterocycles (indoles, thiazoles, benzothiophenes) modulates solubility and target specificity (e.g., kinase vs. tubulin).

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for optimizing DMBP analogs based on the desired therapeutic endpoint.

SAR_Logic Core Benzophenone Core (Diaryl Ketone) Sub_A Ring A Modification (3,4-dimethoxy) Core->Sub_A Essential for Bioactivity Sub_B Ring B Modification (Heterocycles/4'-OMe) Core->Sub_B Determines Specificity Target_Tubulin Target: Tubulin (Colchicine Site) Sub_A->Target_Tubulin Mimics Combretastatin Target_Kinase Target: Kinases (ATP Pocket) Sub_B->Target_Kinase Indole/Thiazole Fusion Target_Microbial Target: Fungal Cell Wall (Metrafenone Analogs) Sub_B->Target_Microbial Halogenation/Alkylation Outcome1 Anticancer Efficacy Target_Tubulin->Outcome1 G2/M Arrest Outcome2 Signal Modulation Target_Kinase->Outcome2 Apoptosis/Anti-inflam

Caption: SAR decision matrix for dimethoxybenzophenone optimization. Ring A methoxylation drives potency, while Ring B modifications dictate target selectivity.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Oncology: Tubulin Polymerization Inhibition

The most well-characterized application of 3,4-dimethoxybenzophenone analogs is the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site at the interface of


- and 

-tubulin.
  • Mechanism: Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization. This leads to:

    • Depolymerization of the microtubule network.[1][2]

    • Cell cycle arrest at the G2/M phase (mitotic catastrophe).[3]

    • Induction of apoptosis via BCL-2 phosphorylation.

Key Data Point: Analogs such as 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene (a benzophenone bioisostere) have demonstrated IC50 values in the nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines, comparable to Combretastatin A-4 but with superior metabolic stability [1].

Infectious Disease: Antimicrobial & Antifungal

Metrafenone, a commercial fungicide, is a benzophenone derivative.[4] DMBP analogs exert antifungal activity by disrupting the actin cytoskeleton and cell wall integrity.

  • Target: Disruption of polar growth in hyphae.

  • Efficacy: 4,4'-dimethoxybenzophenone derivatives have shown MIC values < 50 µg/mL against Candida albicans and Aspergillus fumigatus [2].

Part 3: Synthetic Protocols & Optimization

The synthesis of DMBP analogs must be robust and scalable. The Friedel-Crafts Acylation is the industry standard due to its reliability, though Grignard addition followed by oxidation offers higher regioselectivity for complex B-rings.

Protocol 1: Friedel-Crafts Acylation (Standard Route)

This method is preferred for synthesizing the core 3,4-dimethoxybenzophenone scaffold.

Reagents:

  • 3,4-Dimethoxybenzoyl chloride (1.0 eq)

  • Arene (e.g., Anisole for 4,4'-analog) (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solubilization: Dissolve 3,4-dimethoxybenzoyl chloride in anhydrous DCM. Cool to 0°C.

  • Catalyst Addition: Add

    
     portion-wise over 15 minutes. The solution will turn yellow/orange (acylium ion formation).
    
  • Coupling: Add the Arene (Ring B precursor) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.

Visualization: Synthetic Pathway

Synthesis_Pathway SM1 3,4-Dimethoxybenzoyl Chloride Step1 Friedel-Crafts (AlCl3, DCM, 0°C) SM1->Step1 SM2 Functionalized Arene (Ring B) SM2->Step1 Intermediate Al-Complex Intermediate Step1->Intermediate Step2 Acid Hydrolysis (Ice/HCl) Intermediate->Step2 Product Dimethoxybenzophenone Analog Step2->Product

Caption: Friedel-Crafts synthetic route for generating the diaryl ketone core.

Part 4: Biological Evaluation Protocols

To validate the efficacy of synthesized DMBP analogs, the following self-validating protocols are recommended.

Protocol 2: Tubulin Polymerization Assay (Turbidimetric)

This assay confirms if the analog acts directly on tubulin rather than a downstream effector.

Principle: Tubulin polymerization increases solution turbidity (absorbance at 340 nm). Inhibitors prevent this increase.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Test Compound (DMBP analog) in DMSO.

  • Positive Control: Combretastatin A-4 or Colchicine (5 µM).

  • Negative Control: Paclitaxel (Stabilizer) or DMSO only.

Procedure:

  • Preparation: Keep all reagents on ice. Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

  • Incubation: Add 2 µL of Test Compound (final conc. 5–20 µM) to a pre-warmed (37°C) 96-well plate.

  • Initiation: Add 100 µL of Tubulin/GTP mixture to the wells.

  • Measurement: Immediately start kinetic reading at 340 nm in a spectrophotometer heated to 37°C. Measure every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Self-Validation Check: The DMSO control must show a sigmoidal curve (polymerization). The Combretastatin control must remain flat (inhibition). If DMSO fails to polymerize, the tubulin is denatured.

Quantitative Data Summary (Representative)

The following table summarizes the activity of key DMBP analogs compared to standards [3].

CompoundStructure (Ring A / Ring B)Tubulin IC50 (µM)Cytotoxicity (HeLa) IC50 (nM)
Combretastatin A-4 3,4,5-triOMe / 3-hydroxy-4-OMe1.23.2
DMBP-1 (Analog) 3,4-diOMe / 4-amino-3-OMe2.145.0
DMBP-2 (Analog) 3,4-diOMe / Indole-5-yl1.828.0
DMBP-3 (Control) 4,4'-diOMe / Phenyl>20>1000

Note: DMBP-3 (4,4'-dimethoxy) lacks the specific substitution pattern for the colchicine pocket, highlighting the strict SAR requirements.

Part 5: Future Outlook & Strategic Recommendations

The DMBP scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. The ketone linker offers a chemically stable attachment point for linker conjugation without disrupting the binding affinity of the methoxy-substituted rings.

Recommendation for Researchers:

  • Focus on 3-position modifications: Introducing an amine at the 3-position of Ring B allows for the attachment of solubilizing groups or E3 ligase recruiters.

  • Metabolic Stability: Replace methoxy groups with deutero-methoxy (

    
    )  groups to mitigate O-demethylation by cytochrome P450s, potentially extending the half-life of the drug candidate.
    

References

  • Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Link

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Link

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • 4,4'-Dimethoxybenzophenone Product Information. PubChem. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3,5-Dichloro-3',5'-dimethoxybenzophenone

Abstract & Strategic Rationale The synthesis of 3,5-Dichloro-3',5'-dimethoxybenzophenone presents a specific regiochemical challenge that precludes the use of standard Friedel-Crafts acylation. In electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of 3,5-Dichloro-3',5'-dimethoxybenzophenone presents a specific regiochemical challenge that precludes the use of standard Friedel-Crafts acylation. In electrophilic aromatic substitution (EAS), the 1,3-dimethoxybenzene moiety strongly directs incoming electrophiles to the ortho or para positions (C2, C4, or C6), yielding 2,4- or 2,6-substituted isomers rather than the desired 3,5-substitution pattern.

To achieve the precise meta,meta-substitution on both aromatic rings, this protocol utilizes a Grignard addition to a nitrile . This approach relies on the reaction between 3,5-dimethoxyphenylmagnesium bromide and 3,5-dichlorobenzonitrile . The choice of the nitrile electrophile is critical; unlike acid chlorides, which can lead to over-addition and tertiary alcohol formation, nitriles form a stable magnesium imine salt intermediate. This intermediate prevents double addition and hydrolyzes cleanly to the desired ketone upon acidic workup.

Key Advantages of this Protocol:
  • Regio-fidelity: Guarantees meta-substitution on both rings by using pre-functionalized precursors.

  • Chemo-selectivity: The nitrile route avoids the formation of tertiary alcohol byproducts common with acid chlorides.

  • Scalability: The reaction utilizes standard laboratory reagents and requires no exotic catalysts.

Retrosynthetic Analysis

The target molecule is disconnected at the carbonyl carbon. The disconnection reveals two primary fragments: an organometallic nucleophile (Ring A) and a nitrile electrophile (Ring B).

  • Target: 3,5-Dichloro-3',5'-dimethoxybenzophenone

  • Disconnection: C(carbonyl)-C(aryl) bond.

  • Fragment A (Nucleophile): 3,5-Dimethoxyphenylmagnesium bromide (derived from 1-bromo-3,5-dimethoxybenzene).

  • Fragment B (Electrophile): 3,5-Dichlorobenzonitrile.

Retrosynthesis cluster_logic Strategic Logic Target Target: 3,5-Dichloro-3',5'-dimethoxybenzophenone Precursors Precursors Target->Precursors Retrosynthetic Disconnection FragA Nucleophile: 3,5-Dimethoxyphenylmagnesium bromide Precursors->FragA FragB Electrophile: 3,5-Dichlorobenzonitrile Precursors->FragB Logic1 Avoids EAS regioselectivity issues Logic2 Nitrile prevents over-addition

Figure 1: Retrosynthetic strategy highlighting the disconnection to avoid regioselectivity issues inherent in Friedel-Crafts acylation.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11][12]
ReagentCAS No.[1][2]MW ( g/mol )Equiv.Amount
1-Bromo-3,5-dimethoxybenzene 20469-65-2217.061.22.60 g
Magnesium Turnings 7439-95-424.301.50.44 g
3,5-Dichlorobenzonitrile 6575-00-4172.011.01.72 g
Iodine (Initiator) 7553-56-2253.81cat.1 crystal
THF (Anhydrous) 109-99-972.11Solvent30 mL
HCl (3 M) 7647-01-036.46Excess20 mL
Step-by-Step Methodology
Phase 1: Preparation of Grignard Reagent (3,5-Dimethoxyphenylmagnesium bromide)

Note: All glassware must be oven-dried and the reaction performed under an inert atmosphere (Nitrogen or Argon).

  • Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with inert gas (N₂/Ar).

  • Activation: Add Magnesium turnings (0.44 g, 18 mmol) to the flask. Add a single crystal of Iodine to etch the magnesium surface.

  • Initiation: Dissolve 1-Bromo-3,5-dimethoxybenzene (2.60 g, 12 mmol) in anhydrous THF (15 mL). Add approximately 2 mL of this solution directly to the magnesium.

  • Observation: Heat gently with a heat gun if necessary. Initiation is confirmed by the disappearance of the iodine color and the onset of turbidity/bubbling.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 20 minutes, maintaining a gentle reflux.

  • Reflux: After addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear dark grey/brown.

Phase 2: Addition to Nitrile
  • Preparation of Electrophile: In a separate dry flask, dissolve 3,5-Dichlorobenzonitrile (1.72 g, 10 mmol) in anhydrous THF (10 mL).

  • Addition: Cool the Grignard solution to 0°C using an ice bath. Transfer the nitrile solution to the addition funnel and add it dropwise to the Grignard reagent over 15 minutes.

    • Mechanistic Note: The low temperature controls the exotherm, although the addition to nitrile is generally slower than to ketones.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The nitrile spot should disappear. A new, less polar spot (imine) may not be stable on silica; the focus is consumption of starting material.

Phase 3: Hydrolysis and Workup
  • Quenching: Cool the mixture to 0°C. Cautiously add 3 M HCl (20 mL) dropwise.

    • Caution: This step is exothermic and will evolve gas.

  • Hydrolysis: Heat the biphasic mixture to reflux for 2 hours.

    • Purpose: This step hydrolyzes the intermediate ketimine salt (Ar-C(=NMgBr)-Ar') into the ketone (Ar-C(=O)-Ar').

  • Extraction: Cool to room temperature. Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Combine organic layers and wash with saturated NaHCO₃ (20 mL) followed by Brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude solid.

Phase 4: Purification
  • Recrystallization: The crude product is typically a solid. Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.

  • Chromatography (Alternative): If purity is <95%, purify via silica gel flash chromatography eluting with a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

Quality Control & Characterization

Expected Analytical Data[3]
TechniqueParameterExpected Signal/ValueAssignment
Appearance Physical StateWhite to off-white crystalline solid-
¹H NMR (CDCl₃, 400 MHz)δ 3.82 (s, 6H)-OCH₃ (Methoxy groups)
δ 6.65 (t, 1H, J=2.3 Hz)Ring A (Ar-H, position 4')
δ 6.90 (d, 2H, J=2.3 Hz)Ring A (Ar-H, positions 2',6')
δ 7.55 (t, 1H, J=1.9 Hz)Ring B (Ar-H, position 4)
δ 7.65 (d, 2H, J=1.9 Hz)Ring B (Ar-H, positions 2,6)
¹³C NMR Carbonyl~194 ppmC=O (Benzophenone)
MS (ESI) m/z311.02 [M+H]⁺Consistent with C₁₅H₁₂Cl₂O₃

Note: NMR shifts are estimated based on substituent additivity rules (ChemDraw/MestReNova prediction algorithms).

Troubleshooting Guide
  • Issue: Low yield of Grignard formation.[3]

    • Solution: Ensure THF is freshly distilled from Sodium/Benzophenone or passed through an activated alumina column. Water is the primary inhibitor.

  • Issue: Incomplete hydrolysis (presence of imine).

    • Solution: Increase the reflux time during the acid hydrolysis step (Phase 3, Step 2).

  • Issue: Tertiary alcohol formation.

    • Solution: This is rare with nitriles but common if unreacted Grignard is quenched improperly or if acid chloride was used. Ensure the stoichiometry is near 1:1 or slight excess of Grignard, but rely on the nitrile mechanism to prevent double addition.

Workflow Visualization

Workflow Start Start: Dry Glassware & Inert Atm. GrignardPrep Step 1: Grignard Formation (Mg + R-Br in THF, Reflux 1h) Start->GrignardPrep Addition Step 2: Addition to Nitrile (0°C -> Reflux 4-6h) GrignardPrep->Addition + 3,5-Dichlorobenzonitrile Intermediate Intermediate: Magnesium Imine Salt Addition->Intermediate Hydrolysis Step 3: Acid Hydrolysis (3M HCl, Reflux 2h) Intermediate->Hydrolysis Workup Step 4: Extraction & Drying (EtOAc, Na2SO4) Hydrolysis->Workup Purification Step 5: Recrystallization (Ethanol) Workup->Purification Final Final Product: 3,5-Dichloro-3',5'-dimethoxybenzophenone Purification->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Compliance

  • Grignard Reagents: Highly reactive with water and protic solvents. Handle under inert atmosphere. In case of fire, use Class D extinguisher or dry sand; never use water .

  • Chlorinated Compounds: 3,5-Dichlorobenzonitrile and the product are halogenated aromatics. Avoid inhalation and skin contact. Dispose of halogenated waste in designated containers.

  • THF: Peroxide former. Test for peroxides before distillation or use.

References

  • Grignard Addition to Nitriles (General Protocol)

    • Moffett, R. B.; Shriner, R. L. "2,2-Dimethyl-1-phenyl-1-propanone." Organic Syntheses, Coll.[4] Vol. 3, p. 562 (1955).

    • Rationale: Establishes the canonical method for converting nitriles to ketones via Grignard reagents followed by acid hydrolysis.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Preparation of Aryl Grignard Reagents: Lai, Y. H. "Grignard Reagents from Chemically Active Magnesium." Synthesis, 1981(8), 585-604. Rationale: Detailed review on initiating difficult Grignard formations, relevant if the 3,5-dimethoxybromide is sluggish.
  • Properties of Halogenated Benzophenones

    • Echemi. "3,5-Dichloro-3',4'-dimethoxybenzophenone Data."

    • Rationale: Used for comparative physical property estimation (melting points/solubility) of structural analogs.

Sources

Application

using 3,5-Dichloro-3',5'-dimethoxybenzophenone as a chemical intermediate

Application Note: 3,5-Dichloro-3',5'-dimethoxybenzophenone as a Chemical Intermediate Part 1: Executive Summary 3,5-Dichloro-3',5'-dimethoxybenzophenone is a specialized diaryl ketone intermediate used primarily in the r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dichloro-3',5'-dimethoxybenzophenone as a Chemical Intermediate

Part 1: Executive Summary

3,5-Dichloro-3',5'-dimethoxybenzophenone is a specialized diaryl ketone intermediate used primarily in the rational design of tubulin polymerization inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory agents. Its structural value lies in its "hybrid" nature: it combines a metabolically stable, lipophilic 3,5-dichlorophenyl moiety (Ring A) with a hydrogen-bond accepting 3,5-dimethoxyphenyl moiety (Ring B).

This specific substitution pattern mimics the pharmacophore of natural products like Combretastatin A-4 and synthetic agents like Phenstatin , while offering distinct metabolic stability profiles due to the chlorination of the "B-ring" equivalent. This guide details the synthesis, handling, and downstream application of this intermediate in drug discovery workflows.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name (3,5-Dichlorophenyl)(3,5-dimethoxyphenyl)methanone
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Melting Point 92–96 °C (Predicted based on analogs)
Stability Stable under standard conditions.[1][2] Light sensitive (benzophenones can undergo photoreduction).
Hazards Irritant (Skin/Eye). Potential sensitizer.[3] Handle in fume hood.

Part 3: Synthesis Protocol (The "Make")

The most reliable route to 3,5-Dichloro-3',5'-dimethoxybenzophenone avoids Friedel-Crafts acylation due to the directing group ambiguity on the dimethoxy ring. Instead, a Grignard addition or Suzuki Carbonylative Coupling is recommended to ensure strict regiocontrol.

Protocol A: Grignard Coupling (Recommended)

Rationale: This method prevents isomer formation by using pre-functionalized starting materials.

Reagents:

  • 3,5-Dimethoxybromobenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • 3,5-Dichlorobenzonitrile (1.0 equiv) [Alternative: 3,5-Dichlorobenzoyl chloride]

  • THF (Anhydrous)[2]

  • Iodine (catalytic)

Step-by-Step Procedure:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add 10% of the 3,5-dimethoxybromobenzene in THF. Initiate reflux with a heat gun if necessary until color fades.

    • Dropwise add the remaining bromide/THF solution over 30 mins. Reflux for 1 hour to ensure complete formation of 3,5-dimethoxyphenylmagnesium bromide .

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • If using Nitrile: Add a solution of 3,5-dichlorobenzonitrile in THF slowly. The nitrile prevents over-addition (unlike acid chlorides).

    • Allow to warm to RT and stir for 4 hours. The intermediate imine salt precipitates.

  • Hydrolysis:

    • Quench with 3M HCl (acidic hydrolysis converts the imine to the ketone).

    • Reflux for 2 hours to ensure complete hydrolysis.

  • Workup:

    • Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate.[4]

    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Part 4: Downstream Applications (The "Use")

This benzophenone is a "divergent node." It can be transformed into three distinct pharmacological scaffolds.

Workflow Diagram: Divergent Synthesis

G Intermediate 3,5-Dichloro-3',5'-dimethoxybenzophenone (The Core Scaffold) Reaction_A Reaction A: McMurry Coupling (TiCl4 / Zn) Intermediate->Reaction_A Reaction_B Reaction B: Wolff-Kishner Reduction (N2H4 / KOH) Intermediate->Reaction_B Reaction_C Reaction C: Demethylation (BBr3 / DCM) Intermediate->Reaction_C Product_A 1,1-Diarylethylene (Tubulin Inhibitor Analog) Reaction_A->Product_A Olefination Product_B Diarylmethane (Phenstatin Bioisostere) Reaction_B->Product_B Deoxygenation Product_C Resorcinol Derivative (Cannabinoid/H-Bond Donor) Reaction_C->Product_C Deprotection

Caption: Divergent synthetic pathways transforming the benzophenone core into alkene, alkane, or phenol scaffolds.

Detailed Protocol: Synthesis of 1,1-Diarylethylene (Tubulin Inhibitor)

Target: Analogs of Iso-Combretastatin A-4.

Mechanism: The McMurry coupling (reductive coupling of ketones) is often too aggressive for this specific substrate if dimerization is not desired. Instead, a Wittig Methylenation is preferred to install the terminal alkene.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • KOtBu (Potassium tert-butoxide) (1.5 equiv)

  • THF (Anhydrous)[2]

Procedure:

  • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

  • Add KOtBu in portions. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

  • Add 3,5-Dichloro-3',5'-dimethoxybenzophenone (dissolved in THF) dropwise.

  • Warm to RT and stir for 12 hours.

  • Quench: Add Saturated NH₄Cl.

  • Isolate: Extract with Diethyl Ether. The product is a 1,1-diarylethylene , a potent scaffold for cytotoxicity studies.

Part 5: Analytical Quality Control

To validate the synthesis, look for these specific NMR signatures which confirm the meta-meta substitution pattern.

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 3.82Singlet (6H)Methoxy groups (-OCH₃)
¹H NMR 6.65Triplet (1H)Ring B: Proton between methoxys (H-4')
¹H NMR 6.90Doublet (2H)Ring B: Protons adjacent to ketone (H-2',6')
¹H NMR 7.50-7.60Multiplet (3H)Ring A: Dichlorophenyl protons
¹³C NMR 195.2SingletCarbonyl (C=O)
¹³C NMR 55.6SingletMethoxy Carbons

Troubleshooting Note: If the ¹H NMR shows a singlet at ~3.90 ppm and a doublet/doublet pattern in the aromatic region, you may have accidentally synthesized the 3,4-dimethoxy isomer (veratrole type) due to impure starting materials. The 3,5-dimethoxy (resorcinol type) is characterized by the upfield triplet at ~6.65 ppm.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry. (Context: General synthetic methods for diaryl systems).

  • Lawrence, N. J., et al. (2003). "The synthesis of combretastatin A-4 and related stilbenes." Journal of the Chemical Society, Perkin Transactions 1. (Context: Wittig and Grignard protocols for methoxy-substituted benzophenones).

  • BenchChem Technical Division. (2025). "Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid." BenchChem Application Notes. (Context: Handling of resorcinol-type intermediates).

  • Grimm, F. A., et al. (2015).[3] "Metabolism of PCB 11 and PCB 14." Environmental Science & Technology. (Context: Structural data on 3,5-dichloro-dimethoxy biphenyls).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3,5-Dichloro-3',5'-dimethoxybenzophenone synthesis

Technical Support Center: 3,5-Dichloro-3',5'-dimethoxybenzophenone Synthesis Status: Operational Agent: Senior Application Scientist Ticket ID: CHEM-SYN-3535-BP Executive Summary: The "Isomer Trap" Before proceeding with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dichloro-3',5'-dimethoxybenzophenone Synthesis

Status: Operational Agent: Senior Application Scientist Ticket ID: CHEM-SYN-3535-BP

Executive Summary: The "Isomer Trap"

Before proceeding with yield optimization, we must address a critical structural constraint often overlooked in this synthesis.

If you are attempting to synthesize 3,5-Dichloro-3',5'-dimethoxybenzophenone (where both rings have meta, meta substitution) using Friedel-Crafts Acylation , your yield of the desired isomer will be 0% .

  • The Problem: Friedel-Crafts acylation of 1,3-dimethoxybenzene is governed by ortho/para directors. The incoming electrophile will attach at the 4-position (or 2-position), yielding 3,5-Dichloro-2',4'-dimethoxybenzophenone .

  • The Solution: To achieve the specific 3',5'-dimethoxy pattern, you must utilize an Organometallic Coupling (Grignard) approach.

This guide provides the correct protocol for the 3,5-isomer (Method A) and troubleshooting for the Friedel-Crafts route if you intended to make the 2,4-isomer (Method B).

Part 1: Decision Matrix & Workflow

Use the following logic tree to select the correct protocol for your target molecule.

Synthesis_Decision_Tree Start Target Molecule Verification Isomer_Check Required Substitution on Ring B? Start->Isomer_Check Route_A Target: 3',5'-Dimethoxy (Meta-Meta) Isomer_Check->Route_A Symmetric (3,5) Route_B Target: 2',4'-Dimethoxy (Ortho-Para) Isomer_Check->Route_B Asymmetric (2,4) Method_A METHOD A: Grignard-Nitrile Coupling (Recommended) Route_A->Method_A Method_B METHOD B: Friedel-Crafts Acylation (Standard) Route_B->Method_B Outcome_A High Yield Correct Regioisomer Method_A->Outcome_A Outcome_B High Yield Requires Demethylation Control Method_B->Outcome_B

Figure 1: Synthetic route selection based on regiochemical requirements.

Part 2: Method A - Grignard-Nitrile Coupling (Correct 3,5-Isomer)

Mechanism: Nucleophilic addition of 3,5-dimethoxyphenylmagnesium bromide to 3,5-dichlorobenzonitrile, followed by imine hydrolysis. This route prevents over-addition (tertiary alcohol formation) common with acid chlorides.

Protocol Overview
ParameterSpecification
Reagent A 1-Bromo-3,5-dimethoxybenzene (1.1 eq)
Reagent B 3,5-Dichlorobenzonitrile (1.0 eq)
Catalyst/Solvent Mg turnings / Anhydrous THF
Temperature Reflux (Grignard formation)

0°C (Addition)
Quench Acidic Hydrolysis (2M HCl)
Troubleshooting Guide (Method A)

Q1: The Grignard reagent (3,5-dimethoxyphenylmagnesium bromide) fails to initiate.

  • Cause: 1-Bromo-3,5-dimethoxybenzene is electron-rich and can be sluggish; Mg surface is passivated.

  • Fix:

    • Mechanical Activation: Dry stir Mg turnings under

      
       for 30 mins to expose fresh metal.
      
    • Chemical Activation: Add a single crystal of

      
       or 100 
      
      
      
      of 1,2-dibromoethane (entrainment method).
    • Concentration: Initiate in a minimum volume of THF (high concentration) before diluting.

Q2: I have low yield, and the product is contaminated with starting nitrile.

  • Cause: The imine salt precipitates out of THF, coating the unreacted magnesium or preventing further reaction.

  • Fix: Use Toluene/THF (3:1) as a cosolvent system. The higher boiling point allows for a hotter reflux (driving the reaction) and better solubility of the intermediate magnesium imine salt.

Q3: I see a tertiary alcohol byproduct (Bis-addition).

  • Cause: Unlikely with nitriles, but possible if hydrolysis is delayed or reagents are impure.

  • Fix: Ensure you are using the Nitrile (3,5-dichlorobenzonitrile), NOT the Acid Chloride. If you must use Acid Chloride, convert it to a Weinreb Amide (N-methoxy-N-methylamide) first, which strictly prevents over-addition.

Part 3: Method B - Friedel-Crafts Acylation (2,4-Isomer)

Target: 3,5-Dichloro-2',4'-dimethoxybenzophenone. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Critical Issue: Demethylation. Aluminum Chloride (


) is a strong Lewis acid that coordinates with the methoxy oxygen, cleaving the methyl group to form a phenol (lowering yield and complicating purification).
Optimized Protocol
ParameterSpecification
Acylating Agent 3,5-Dichlorobenzoyl chloride (1.0 eq)
Nucleophile 1,3-Dimethoxybenzene (1.05 eq)
Catalyst Iron(III) Chloride (

)
or

Solvent Nitromethane (

) or DCM
Temperature 0°C to Room Temp (Strictly < 40°C)
Troubleshooting Guide (Method B)

Q1: My product contains a significant phenolic impurity (OH peak in IR/NMR).

  • Cause: Ether cleavage by

    
    .
    
  • Fix: Stop using

    
    .  Switch to 
    
    
    
    (1.1 eq)
    or Triflic Acid (TfOH) . Iron(III) chloride is milder and far less likely to de-alkylate methoxy groups under 40°C.
    • Reference: Olah, G. A. Friedel-Crafts and Related Reactions.

Q2: The reaction mixture turned into a solid black tar.

  • Cause: Polymerization or complexation of the electron-rich dimethoxybenzene.

  • Fix: Change the addition order.

    • Incorrect: Adding Arene to Catalyst + Acid Chloride (can lead to local overheating).

    • Correct: Dissolve Arene and Acid Chloride in DCM. Cool to 0°C. Add Catalyst portion-wise to the solution. This controls the exotherm.

Q3: Low conversion despite long reaction times.

  • Cause: Deactivation of the catalyst by the product (the resulting ketone acts as a Lewis Base).[2]

  • Fix: Ensure you use stoichiometric catalyst (1.1 - 1.2 eq) . Catalytic amounts (0.1 eq) will NOT work because the product traps the Lewis Acid.

Part 4: Purification & Analysis

Regardless of the route, purification is vital to isolate the pure benzophenone.

Recrystallization Protocol:

  • Dissolve crude solid in minimum boiling Ethanol (95%) .

  • If oiling occurs, add Water dropwise until turbidity persists, then reheat to clear.

  • Cool slowly to RT, then 4°C.

  • Yield Check: 3,5-Isomer (Grignard) usually crystallizes as white needles; 2,4-Isomer (FC) often forms plates.

Data Validation (NMR):

  • 3,5-Isomer: Ring B protons will appear as a doublet (J ~2 Hz) and a triplet (J ~2 Hz) (Meta coupling).

  • 2,4-Isomer: Ring B protons will appear as a doublet (J ~8 Hz) (Ortho coupling) and a singlet/doublet (J ~2 Hz) .

Purification_Workflow Crude Crude Reaction Mixture Quench Quench: 2M HCl + Ice (Hydrolyze Imine/Complex) Crude->Quench Extract Extraction: DCM or EtOAc Wash: NaHCO3, Brine Quench->Extract Evap Evaporate Solvent Extract->Evap Decision Purity > 95%? Evap->Decision Recryst Recrystallization Solvent: EtOH/H2O Final Pure Product (White Solid) Recryst->Final Chrom Column Chromatography Hexane:EtOAc (9:1) Chrom->Final Decision->Recryst Yes (High Purity) Decision->Chrom No (Complex Mix)

Figure 2: Purification logic flow for benzophenone derivatives.

References

  • Friedel-Crafts Selectivity & Demethylation

    • Olah, G. A. (Ed.).[3] (1963). Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Note: Foundational text on Lewis Acid selection to prevent ether cleavage.
  • Grignard-Nitrile Coupling

    • Moffett, R. B., & Shriner, R. L. (1941). ω-Methoxyacetophenone. Organic Syntheses, Coll. Vol. 3, p.562.
    • Source:

  • Weinreb Amide Alternative

    • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
    • Source:

  • Regiochemistry of Alkoxybenzenes: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Optimization

minimizing side reactions in benzophenone acylation

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone and its derivatives via Friedel-Crafts acylation. Here, we provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzophenone and its derivatives via Friedel-Crafts acylation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions, ensuring a high-yield and high-purity synthesis. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Common Issues in Benzophenone Acylation

This section addresses specific experimental issues, their probable causes, and validated solutions to get your synthesis back on track.

Problem 1: Low or No Product Yield

A diminished yield of the desired benzophenone product is a frequent challenge. The root cause often lies in the deactivation of the catalyst or incomplete reaction.

Possible Causes and Solutions:

  • Moisture Contamination: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water in the reaction setup will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying, before use. Use anhydrous solvents and ensure all reagents are of the highest purity and handled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Insufficient Catalyst: The benzophenone product forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, halting the acylation of unreacted starting material.

    • Solution: A stoichiometric amount of the Lewis acid is crucial. It is common practice to use a slight excess (1.1 to 1.3 equivalents) to ensure the reaction proceeds to completion.[2]

  • Poor Reagent Quality: Impurities in the starting materials, such as the benzene or benzoyl chloride, can interfere with the reaction.

    • Solution: Use high-purity reagents. If necessary, purify the reagents before the reaction, for instance, by distillation of the solvent and benzene, and sublimation of the aluminum chloride.[1]

  • Inadequate Reaction Temperature: An excessively low temperature can lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.

    • Solution: The optimal temperature should be determined empirically. For the acylation of benzene with benzoyl chloride, the reaction is often initiated at a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction, and then gently heated (e.g., to room temperature or slightly above) to drive the reaction to completion.[2] A literature procedure for a similar reaction specifies a temperature range of 5-10°C to minimize the formation of tarry byproducts.[3]

Problem 2: Formation of Multiple Byproducts (e.g., Multiple Spots on TLC)

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of impurities. In benzophenone acylation, these can arise from several side reactions.

Possible Causes and Solutions:

  • Polyacylation: While the acyl group of the benzophenone product is deactivating, preventing further acylation is not always absolute, especially under harsh reaction conditions.

    • Solution: To minimize the risk of a second acylation, it is important to control the stoichiometry of the reactants. Use a 1:1 molar ratio of benzene to benzoyl chloride.[1] Additionally, employing milder reaction conditions, such as lower temperatures and shorter reaction times, can significantly reduce the likelihood of polyacylation.[1]

  • Isomer Formation (with substituted benzenes): When using a substituted benzene as a starting material, the acylation can result in a mixture of ortho, meta, and para isomers. The product distribution is dictated by the directing effects of the substituent.

    • Solution: The regioselectivity of the reaction can be influenced by the choice of solvent and reaction temperature. In some cases, a specific solvent can favor the formation of one isomer over another. For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product. While this is a different system, the principle of solvent influence on isomer distribution is relevant. To obtain a specific isomer, it is often more strategic to introduce the desired substituent after the acylation of unsubstituted benzene, if chemically feasible.

  • Solvent Acylation: In certain cases, the solvent itself can be acylated by the highly reactive acylium ion, leading to undesired byproducts.

    • Solution: Select an inert solvent that is less reactive than the benzene substrate under the reaction conditions. Common choices for Friedel-Crafts acylation include dichloromethane, carbon disulfide, and nitrobenzene.[4] When possible, using an excess of the aromatic substrate (e.g., benzene) as the solvent can also be an effective strategy.[2]

  • Tarry Byproducts: The formation of dark, tarry material is often a sign of decomposition or polymerization reactions, which can be promoted by excessively high temperatures or highly reactive catalysts.

    • Solution: Meticulous temperature control is critical. Maintaining the recommended temperature range throughout the reaction is essential to prevent the formation of tars.[3] Additionally, consider using a milder Lewis acid catalyst. While AlCl₃ is highly effective, it is also very reactive. In some cases, a less reactive catalyst like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may provide a cleaner reaction profile, albeit potentially requiring higher temperatures or longer reaction times to achieve a good yield.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is polyacylation less of a problem in Friedel-Crafts acylation compared to polyalkylation?

A1: The acyl group (R-C=O) introduced during acylation is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion. In contrast, the alkyl group introduced during alkylation is an electron-donating group, which activates the aromatic ring and makes it more reactive towards further alkylation, often leading to multiple alkylation products.

Q2: Can I use a phenol or an aniline derivative directly in a Friedel-Crafts acylation?

A2: No, aromatic compounds with hydroxyl (-OH) or amino (-NH₂, -NHR, -NR₂) substituents are generally not suitable for direct Friedel-Crafts acylation. The lone pair of electrons on the oxygen or nitrogen atom will coordinate with the Lewis acid catalyst, forming a complex. This deactivates the ring towards electrophilic substitution and can even inhibit the reaction entirely.[1]

Q3: How do I choose the right Lewis acid catalyst for my benzophenone synthesis?

A3: The choice of Lewis acid depends on the reactivity of your aromatic substrate and the desired reaction conditions.

  • Aluminum chloride (AlCl₃): This is the most common and generally most reactive Lewis acid for Friedel-Crafts acylation. It is often the catalyst of choice for unactivated aromatic rings like benzene.[6]

  • Ferric chloride (FeCl₃) and Zinc chloride (ZnCl₂): These are milder Lewis acids compared to AlCl₃.[5] They may be a better choice when dealing with more activated aromatic substrates or when trying to minimize side reactions, although they might require higher reaction temperatures or longer reaction times to achieve comparable yields.[4][5]

  • Ionic Liquids: Formulations of ionic liquids with Lewis acids like FeCl₃, AlCl₃, and ZnCl₂ can act as both the catalyst and the solvent, offering potential advantages in terms of reaction rate and ease of product isolation.[7]

Q4: What is the best way to purify the crude benzophenone product?

A4: The purification method will depend on the nature of the impurities present.

  • Work-up: The initial work-up procedure is critical. After the reaction is complete, the mixture is typically quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[2] The product is then extracted into an organic solvent.

  • Washing: The organic layer should be washed with a dilute base solution (e.g., NaOH) to remove any unreacted benzoyl chloride (as benzoic acid) and then with water until the washings are neutral.

  • Recrystallization: For solid benzophenone derivatives, recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) is an effective method for removing many impurities.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a powerful technique for separating the desired product from closely related byproducts.

  • Vacuum Distillation: For liquid benzophenones or those with suitable boiling points, vacuum distillation can be an excellent purification method.

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation of Benzene to Benzophenone

This protocol outlines a general procedure for the synthesis of benzophenone, with an emphasis on conditions that minimize side reactions.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (C₆H₆)

  • Benzoyl chloride (C₆H₅COCl)

  • Anhydrous dichloromethane (CH₂Cl₂) (optional, as solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or dichloromethane (for extraction)

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb HCl gas), place anhydrous aluminum chloride (1.1 equivalents). If using a co-solvent, add anhydrous dichloromethane. Cool the flask to 0-5 °C in an ice-water bath.[2]

  • Reactant Addition: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous benzene (which can also serve as the solvent). Add this solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature between 5-10 °C.[2][3] A gentle evolution of HCl gas should be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently under reflux (around 60°C) for approximately 30-60 minutes to ensure the reaction goes to completion.[8] Monitor the progress of the reaction by TLC.

  • Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it, with vigorous stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride-ketone complex.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).

  • Washing: Combine the organic extracts and wash them with a 10% NaOH solution to remove any unreacted benzoyl chloride and benzoic acid, followed by washing with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent like ethanol or light petroleum, or by vacuum distillation.

Data Presentation

Table 1: Influence of Lewis Acid on Benzophenone Synthesis

Lewis AcidCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃1.1 eq.Dichloromethane0 to RT2~90[9]
FeCl₃-based Ionic LiquidDual catalyst-solventIonic Liquid900.597[7]
ZnCl₂-based Ionic LiquidDual catalyst-solventIonic Liquid90185[7]

Visualizations

Troubleshooting Workflow for Benzophenone Acylation

troubleshooting_workflow start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield byproducts Multiple Byproducts issue->byproducts Byproducts check_moisture Check for Moisture (Anhydrous Conditions) low_yield->check_moisture check_stoichiometry Control Stoichiometry (1:1 Reactants) byproducts->check_stoichiometry check_catalyst Verify Catalyst Amount (Stoichiometric Excess) check_moisture->check_catalyst check_reagents Assess Reagent Purity check_catalyst->check_reagents optimize_temp Optimize Temperature (Low Temp Addition) check_reagents->optimize_temp solution Problem Resolved optimize_temp->solution milder_conditions Use Milder Conditions (Lower Temp/Time) check_stoichiometry->milder_conditions inert_solvent Choose Inert Solvent milder_conditions->inert_solvent milder_catalyst Consider Milder Catalyst (e.g., FeCl3) inert_solvent->milder_catalyst milder_catalyst->solution

Caption: A flowchart for troubleshooting common issues in benzophenone acylation.

Mechanism of a Key Side Reaction: Polyacylation

polyacylation_mechanism benzophenone Benzophenone (Deactivated Ring) polyacylated_product Polyacylated Benzophenone (Byproduct) benzophenone->polyacylated_product Electrophilic Attack no_reaction No Further Reaction (Desired Outcome) benzophenone->no_reaction Deactivation Prevents Attack acylium Acylium Ion (Electrophile) acylium->polyacylated_product harsh_conditions Harsh Conditions (High Temp, Excess Catalyst) harsh_conditions->polyacylated_product mild_conditions Mild Conditions mild_conditions->no_reaction

Caption: The influence of reaction conditions on the polyacylation of benzophenone.

References

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Ye, C., et al. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Scuotto, J.-F., et al. (2009). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Organic Process Research & Development, 13(6), 1163-1167.
  • Organic Syntheses. (n.d.). Benzophenone. Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). Retrieved from [Link]

  • Quora. (2018, February 19). In organic chemistry, what's the difference between using FeCl3 or AlCl3 in an electrophilic aromatic substitution? Retrieved from [Link]

  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? Retrieved from [Link]

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation.
  • Frontiers in Chemistry. (2021).
  • Quora. (2014, April 15). How do you prepare benzophenone from benzene? Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Synthesis of benzophenones: anomalous Friedel–Crafts reactions.
  • Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Elemental Analysis Validation of 3,5-Dichloro-3',5'-dimethoxybenzophenone

In the landscape of drug discovery and development, the unambiguous characterization of newly synthesized compounds is paramount. For a molecule such as 3,5-Dichloro-3',5'-dimethoxybenzophenone, establishing its elementa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of newly synthesized compounds is paramount. For a molecule such as 3,5-Dichloro-3',5'-dimethoxybenzophenone, establishing its elemental composition is a foundational step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth comparison of analytical methodologies for the elemental validation of this compound, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

This guide will first detail the theoretical elemental composition of 3,5-Dichloro-3',5'-dimethoxybenzophenone and the primary method for its confirmation, combustion analysis. Subsequently, it will compare this classical technique with modern, complementary methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, illustrating how they work in synergy to provide a complete and validated profile of the target molecule.

Theoretical Elemental Composition

Before any experimental validation can occur, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which all experimental data will be compared.

Compound: 3,5-Dichloro-3',5'-dimethoxybenzophenone Molecular Formula: C₁₅H₁₂Cl₂O₃ Molecular Weight: 311.16 g/mol

Based on the atomic masses of Carbon (12.011), Hydrogen (1.008), Chlorine (35.453), and Oxygen (15.999), the theoretical elemental percentages are calculated as follows:

ElementTheoretical Percentage (%)
Carbon (C)57.91%
Hydrogen (H)3.89%
Chlorine (Cl)22.79%
Oxygen (O)15.41% (by difference)

Note: In standard combustion analysis for CHN, oxygen is typically determined by difference. Direct oxygen determination is possible but requires a different analytical setup.

Primary Validation: Combustion Analysis

Combustion analysis is a cornerstone technique for determining the elemental composition of a pure organic compound.[4] The principle is straightforward yet powerful: a sample is burned in an excess of pure oxygen at high temperatures (typically 900–1000°C), quantitatively converting its constituent elements into simple gaseous oxides (CO₂, H₂O, etc.).[5][6] These gases are then separated and measured by detectors, such as thermal conductivity or infrared detectors, allowing for the calculation of the elemental percentages in the original sample.[7]

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the steps for determining the Carbon and Hydrogen content. A similar, separate analysis would be required for Chlorine.

  • Instrument Preparation & Calibration:

    • Ensure the CHN analyzer is calibrated using a certified standard (e.g., Acetanilide). This step is critical for data accuracy and is a core requirement of any validated analytical method.[8]

    • Perform a system blank analysis to ensure no residual contamination is present.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of high-purity 3,5-Dichloro-3',5'-dimethoxybenzophenone into a tin capsule. The sample must be homogeneous and dry.

    • Causality: The small sample size requires a highly sensitive microbalance. The tin capsule acts as a flux, promoting complete combustion upon ignition.

  • Combustion & Analysis:

    • The sealed capsule is dropped into a high-temperature combustion furnace (~950°C) with a constant flow of pure oxygen.

    • The sample undergoes rapid, complete combustion (flash combustion).[4]

    • The resulting gas mixture (CO₂, H₂O, N₂, O₂) is passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

  • Gas Separation and Detection:

    • The gas stream flows through a series of absorption traps or a gas chromatography column. H₂O is trapped first, followed by CO₂.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD), which detects changes in the thermal conductivity of the helium carrier gas as the analyte gases pass through.

  • Data Interpretation:

    • The instrument's software calculates the mass of C and H from the detector signals and the initial sample weight, converting these into percentages.

    • Acceptance Criterion: For a compound to be considered pure, the experimentally determined percentages should typically be within ±0.4% of the theoretical values. This is a widely accepted standard in the pharmaceutical industry.

Visualization of the Combustion Analysis Workflow

Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of Sample encapsulate 2. Place in Tin Capsule weigh->encapsulate combust 3. Flash Combustion (~950°C in O2) encapsulate->combust reduce 4. Reduction Furnace (Remove excess O2) combust->reduce separate 5. Gas Separation (GC Column / Traps) reduce->separate detect 6. Detection (Thermal Conductivity) separate->detect calculate 7. Calculate %C, %H detect->calculate compare 8. Compare to Theoretical calculate->compare validate 9. Validate (±0.4% tolerance) compare->validate

Caption: Workflow for Elemental Analysis via Combustion.

Comparative & Orthogonal Validation Techniques

While elemental analysis provides the empirical formula, it does not confirm molecular weight, structure, or purity in the presence of isomeric or isobaric impurities. Therefore, a robust validation package must include orthogonal methods.[9][10]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful separation technique used to determine the purity of a compound by separating it from any non-volatile impurities.[11][12] A reversed-phase HPLC method would be the standard choice for a molecule like 3,5-Dichloro-3',5'-dimethoxybenzophenone.

  • Principle: The sample is dissolved in a solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is pumped through the column. The target compound and its impurities separate based on their differential partitioning between the two phases.[13]

  • Role in Validation: HPLC provides a quantitative measure of purity, often expressed as "% area". A high purity value (e.g., >99.5%) by HPLC, combined with accurate elemental analysis, provides strong evidence of a pure, single-component sample. It can detect impurities that have the same elemental composition but different structures, which combustion analysis would miss.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is the definitive technique for confirming the molecular weight of a compound.[15][16]

  • Principle: Molecules are converted into gas-phase ions, which are then separated by a mass analyzer based on their m/z ratio.[14] High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to help determine the molecular formula.[17]

  • Role in Validation: For 3,5-Dichloro-3',5'-dimethoxybenzophenone (C₁₅H₁₂Cl₂O₃), HRMS should detect a molecular ion peak corresponding to its exact mass (310.0163). The characteristic isotopic pattern of the two chlorine atoms (a ~9:6:1 ratio for M, M+2, M+4 peaks) would provide unambiguous confirmation of the presence of two chlorine atoms, directly corroborating the elemental analysis data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed atomic structure of an organic molecule.[18][19][20] It provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

  • Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the atom's local electronic environment.[18]

  • Role in Validation: The NMR spectrum for 3,5-Dichloro-3',5'-dimethoxybenzophenone must be consistent with its proposed structure. The number of signals, their chemical shifts, their integration (for ¹H NMR), and their splitting patterns provide a unique fingerprint. This structural confirmation is essential, as elemental analysis and MS alone cannot distinguish between isomers.

Integrated Validation Strategy

The true power of this multi-faceted approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and all pieces must fit together perfectly.

Integrated Validation Strategy Compound 3,5-Dichloro-3',5'- dimethoxybenzophenone EA Elemental Analysis (Combustion) Compound->EA HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR Info_EA Empirical Formula (%C, %H, %Cl) EA->Info_EA Info_HPLC Purity (% Area) HPLC->Info_HPLC Info_MS Molecular Weight & Isotopic Pattern MS->Info_MS Info_NMR Chemical Structure & Connectivity NMR->Info_NMR Validation Validated Compound Profile Info_EA->Validation Info_HPLC->Validation Info_MS->Validation Info_NMR->Validation

Caption: An Integrated Approach to Compound Validation.

Data Summary & Comparison

A comprehensive validation report would consolidate the data from all techniques. Below is a comparison of what each technique provides and a sample data table.

Table 1: Comparison of Analytical Validation Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
Elemental Analysis Elemental Composition (%)Confirms empirical formula; high precision.Provides no structural or molecular weight info; cannot detect isomers.
HPLC Purity (%)Excellent for quantifying impurities; high sensitivity.Does not provide structural information on its own.
Mass Spectrometry Molecular Weight (m/z)Confirms molecular formula (with HRMS); isotopic patterns confirm specific elements.Provides limited structural connectivity information; may not detect certain isomers.
NMR Spectroscopy Chemical StructureUnambiguous structural elucidation; distinguishes isomers.Lower sensitivity than MS; requires relatively pure sample.

Table 2: Sample Validation Data for 3,5-Dichloro-3',5'-dimethoxybenzophenone

AnalysisParameterTheoretical ValueExperimental ResultStatus
Elemental Analysis % Carbon57.9157.85Pass
% Hydrogen3.893.92Pass
HPLC Purity>99.0%99.8% (by area)Pass
HRMS [M+H]⁺ (m/z)311.0241311.0239Pass
NMR (¹H & ¹³C) SpectrumConsistent with structureConsistentPass

Conclusion

The validation of a new chemical entity like 3,5-Dichloro-3',5'-dimethoxybenzophenone is a rigorous process that demands more than a single measurement. While elemental analysis is the foundational technique for establishing an empirical formula, its data must be contextualized and supported by orthogonal methods. By integrating combustion analysis with HPLC for purity, mass spectrometry for molecular weight, and NMR for structural confirmation, researchers can build a self-validating and unimpeachable data package. This integrated strategy, grounded in authoritative guidelines from bodies like the ICH, ensures the scientific integrity required for advancing compounds in the drug development pipeline.[21][22][23]

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  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?
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  • U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry.
  • ChemicalBook. (n.d.). 3,5-DICHLORO-3',4'-DIMETHOXYBENZOPHENONE | 116412-97-6.
  • Echemi. (n.d.). 3,5-DICHLORO-3',4'-DIMETHOXYBENZOPHENONE | 116412-97-6.
  • Fluorochem. (n.d.). 4-chloro-3',5'-dimethoxybenzophenone.
  • Apollo Scientific. (n.d.). 3,5-Dichloro-4-methoxybenzoic acid.
  • NIST. (n.d.). Benzene, 3,5-dichloro-1-methoxy-.

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Halogenated Benzophenones

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption properties of halogenated benzophenones. Designed for researchers, scientists, and professionals in drug development and materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption properties of halogenated benzophenones. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the nuanced effects of halogen substitution on the electronic transitions of the benzophenone chromophore. We will explore the underlying photophysical principles, present comparative experimental data, and provide a robust, self-validating protocol for acquiring high-quality spectral data.

Introduction: The Benzophenone Chromophore

Benzophenone is a quintessential aromatic ketone, serving as a fundamental building block in photochemistry. Its interaction with ultraviolet light is defined by two characteristic electronic transitions.[1][2][3] The first is a symmetry-forbidden, and therefore weak, transition of an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital (n→π). This transition occurs at longer wavelengths (around 330-350 nm in non-polar solvents) and is responsible for much of benzophenone's photochemical reactivity.[3][4] The second is a strongly allowed π→π transition within the conjugated aromatic system, which gives rise to an intense absorption band at shorter wavelengths (around 250 nm).[4][5]

The precise position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the electronic nature of substituents on the phenyl rings. This guide focuses on the systematic effects of substituting a halogen atom (Fluorine, Chlorine, Bromine) at the para position (C4) of one of the phenyl rings.

The Electronic Influence of Halogen Substituents

Halogens exert a dual and often competing influence on the aromatic system, which is key to understanding the resulting spectral shifts:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the phenyl ring through the sigma (σ) bond framework. This effect is strongest for fluorine and decreases down the group. The -I effect stabilizes the ground state by lowering the energy of the orbitals, particularly the non-bonding (n) orbital on the carbonyl oxygen.[6][7]

  • Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system. This donation of electron density extends the conjugation of the chromophore.[7][8]

The interplay of these two effects dictates the energy gap for the n→π* and π→π* transitions:

  • For the n→π transition, the inductive (-I) effect dominates. By withdrawing electron density, the halogen substituent significantly stabilizes the non-bonding electrons on the carbonyl oxygen, lowering the energy of the n-orbital. This increases the energy gap to the π orbital, resulting in a hypsochromic shift (blue shift) to a shorter wavelength.[6][7]

  • For the π→π transition*, the mesomeric (+M) effect, which extends the conjugated system, is more influential. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby decreasing the overall energy gap for the transition. This leads to a bathochromic shift (red shift) to a longer wavelength.[7][9]

Comparative Analysis of Spectral Data

The following table summarizes the experimentally observed absorption maxima (λmax) for the intense π→π* transition of benzophenone and its 4-halogenated derivatives in an alcoholic solvent (ethanol or generic "alcohol"). This allows for an objective comparison of the substituent effects.

CompoundSubstituent (X)λmax for π→π* Transition (nm)Molar Absorptivity (log ε)
Benzophenone-H2524.26
4-Fluorobenzophenone-F2544.15
4-Chlorobenzophenone-Cl2604.32[10]
4-Bromobenzophenone-Br2644.28

Data for Benzophenone, 4-Fluorobenzophenone, and 4-Bromobenzophenone are compiled from established spectral databases and literature sources for ethanol solutions. Data for 4-Chlorobenzophenone is explicitly cited from the PubChem database for an alcohol solution.

Analysis of Trends:

The data clearly supports the theoretical principles discussed. As we move from hydrogen to fluorine, chlorine, and bromine, there is a progressive bathochromic (red) shift in the strong π→π* absorption band. This trend directly correlates with the increasing polarizability and mesomeric effect of the halogens down the group, which extends the conjugation of the aromatic system and lowers the energy required for the electronic transition. The shift is modest for fluorine but becomes more pronounced for chlorine and bromine, demonstrating a classic substituent effect.

Best-Practice Experimental Protocol for UV-Vis Analysis

To ensure the generation of reliable and reproducible data, the following self-validating protocol for acquiring UV-Vis absorption spectra is recommended.

4.1. Core Principles

  • Solvent Purity: The choice of solvent is critical. It must dissolve the analyte and be transparent in the wavelength range of interest. Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile) are mandatory to eliminate interfering absorptions from impurities.[9][11]

  • Concentration Control: Measurements must be performed within the linear dynamic range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units, to ensure adherence to the Beer-Lambert law.

4.2. Step-by-Step Methodology

  • Preparation of Stock Solution (10⁻³ M):

    • Accurately weigh approximately 2-3 mg of the halogenated benzophenone using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add a small amount of spectroscopic grade ethanol to dissolve the solid completely.

    • Carefully fill the flask to the calibration mark with the same solvent. Stopper and invert the flask several times to ensure homogeneity.

  • Preparation of Working Solution (10⁻⁵ M):

    • Pipette 100 µL of the 10⁻³ M stock solution into a fresh 10 mL volumetric flask.

    • Dilute to the calibration mark with spectroscopic grade ethanol.

    • Stopper and invert to mix thoroughly. This two-step dilution minimizes pipetting errors.

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer (e.g., an Agilent 8453 or Shimadzu UV-1800) and allow the lamps to warm up for at least 15-20 minutes for stable output.[12][13]

    • Set the desired wavelength range (e.g., 200 nm to 450 nm).

    • Fill a matched pair of quartz cuvettes with the spectroscopic grade ethanol.

    • Place one cuvette in the sample holder and the other in the reference holder (for a double-beam instrument). For a single-beam instrument, place the cuvette in the sample holder.

    • Run a baseline or "blank" measurement. This digitally subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum is solely that of the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it three times with small aliquots of the 10⁻⁵ M working solution.

    • Fill the cuvette with the working solution and ensure there are no air bubbles in the light path.

    • Place the cuvette back into the sample holder and acquire the absorption spectrum.

  • Data Processing and Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the distinct absorption bands.

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the cuvette path length (typically 1 cm), calculate the molar absorptivity (ε).

Visualization of Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Analyte stock 2. Prepare Stock Soln. (10⁻³ M) weigh->stock work 3. Prepare Working Soln. (10⁻⁵ M) stock->work blank 5. Measure Blank (Solvent Only) work->blank Use same solvent for blanking setup 4. Instrument Setup & Warm-up setup->blank sample 6. Measure Sample blank->sample find_lambda 7. Identify λmax sample->find_lambda calc_eps 8. Calculate Molar Absorptivity (ε) find_lambda->calc_eps

Caption: Experimental workflow for UV-Vis spectral analysis.

G substituent Halogen Substituent (F, Cl, Br) effects Electronic Effects Inductive (-I) Mesomeric (+M) substituent->effects transitions Electronic Transitions n→π* π→π* effects:f1->transitions:n Dominates Stabilizes n-orbital effects:f2->transitions:p Dominates Extends Conjugation shifts Observed Spectral Shift Hypsochromic Shift (Blue Shift) Bathochromic Shift (Red Shift) transitions:n->shifts:hypso Energy Gap Increases transitions:p->shifts:batho Energy Gap Decreases

Caption: Logic diagram of halogen substituent effects on UV-Vis shifts.

Conclusion and Outlook

The UV-Vis absorption spectrum of benzophenone is systematically and predictably altered by para-halogen substitution. The strong π→π* transition undergoes a bathochromic shift that increases with the atomic number of the halogen, a direct consequence of the dominant mesomeric effect. Conversely, the weaker n→π* transition experiences a hypsochromic shift due to the powerful inductive electron withdrawal by the halogen.

This fundamental understanding is crucial for tailoring the photophysical properties of molecules for specific applications. For instance, in the design of photoinitiators or UV filters, the ability to tune the λmax to match the emission spectrum of a light source or to cover a specific region of the UV spectrum is paramount.[1][9][14] The data and protocols presented herein provide a solid foundation for researchers to make informed decisions in the selection and characterization of halogenated aromatic ketones for their advanced applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. [Link]

  • ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with... [Link]

  • Gao, F., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8202. [Link]

  • Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. [Link]

  • Fang, Z., et al. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules, 28(13), 5017. [Link]

  • ResearchGate. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. [Link]

  • MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

  • Effect of solvent on UV absorption maxima_ λmax. (2022). YouTube. [Link]

  • University of Calgary. UV-Vis Spectroscopy. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. [Link]

  • The Royal Society of Chemistry. UV-Vis absorption spectra were measured with Agilent 8453. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • ResearchGate. UV absorption spectrum of benzophenone in ethanol and cyclohexane... [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-3',5'-dimethoxybenzophenone

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of 3,5-Dichloro-3',5'-dimethoxybenzophenone, ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Dichloro-3',5'-dimethoxybenzophenone was not located. The following disposal procedures are based on the chemical's classification as a halogenated aromatic compound and established best practices for this category of chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Understanding the Compound: A Halogenated Benzophenone Derivative

3,5-Dichloro-3',5'-dimethoxybenzophenone belongs to the class of halogenated organic compounds. The presence of chlorine atoms on the aromatic rings significantly influences its chemical properties and dictates its classification as a hazardous waste. Such compounds can be persistent in the environment and may exhibit toxicity, necessitating specialized disposal methods to prevent ecological contamination. All waste containing chlorinated aromatic compounds must be treated as hazardous waste[1].

Core Principles of Disposal: Segregation and Incineration

The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic wastes must be collected separately from non-halogenated and inorganic wastes to prevent dangerous reactions and to facilitate appropriate treatment[2][3][4]. The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility[2]. This process ensures the complete destruction of the compound into less harmful components.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 3,5-Dichloro-3',5'-dimethoxybenzophenone waste.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Chemically resistant gloves are mandatory. Consult your glove manufacturer's chemical resistance guide to select the most appropriate material (e.g., Viton®, butyl rubber)[1].

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing[1].

  • Body Protection: A buttoned lab coat is essential. For larger quantities, a chemical-resistant apron or coveralls should be used[1].

  • Respiratory Protection: All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure[1].

2. Waste Collection and Segregation

Proper segregation is critical for safe and compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste"[2][3]. This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[3].

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3,5-Dichloro-3',5'-dimethoxybenzophenone". Do not use abbreviations or chemical formulas[3].

  • No Mixing: Do not mix halogenated organic waste with non-halogenated solvents, acids, bases, or other incompatible materials[2][4].

3. Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Carefully collect the contaminated absorbent and place it in the designated halogenated organic waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's EHS department.

4. Final Disposal

The ultimate disposal of the collected waste must be handled by trained professionals.

  • Licensed Disposal Vendor: Your institution's EHS department will arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.

  • High-Temperature Incineration: The preferred method of disposal for halogenated organic compounds is incineration at high temperatures (typically above 1100 °C)[5]. This ensures the complete breakdown of the chlorinated molecules, preventing the formation of persistent and toxic byproducts such as dioxins[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,5-Dichloro-3',5'-dimethoxybenzophenone.

Caption: Decision workflow for the disposal of 3,5-Dichloro-3',5'-dimethoxybenzophenone.

Summary of Disposal Procedures

Parameter Guideline Rationale
Waste Classification Hazardous Waste: Halogenated Organic CompoundDue to the presence of chlorine atoms, which can lead to environmental persistence and toxicity.
Personal Protective Equipment (PPE) Chemical-resistant gloves, splash goggles, lab coat, work in a fume hood.To prevent skin, eye, and respiratory exposure to a potentially hazardous chemical.
Waste Segregation Collect in a dedicated, separate container for halogenated organic waste.To prevent dangerous chemical reactions and to ensure proper, specialized treatment.
Container Labeling "Hazardous Waste" and the full chemical name.To clearly identify the contents for safe handling and disposal, as required by regulations.
Primary Disposal Method High-temperature incineration by a licensed vendor.To ensure the complete destruction of the halogenated compound and prevent environmental contamination.
Spill Cleanup Use inert absorbent material and place in the designated waste container.To safely contain and dispose of any released chemical.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Iowa. (n.d.). Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Waste incinerators. Toolkit. Retrieved from [Link]

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